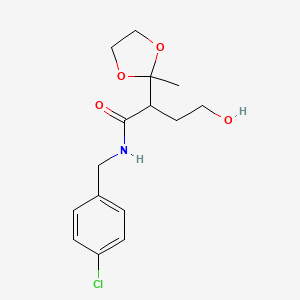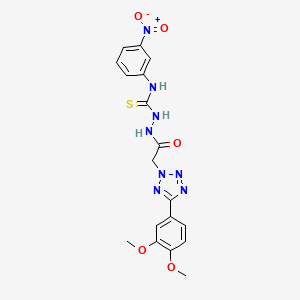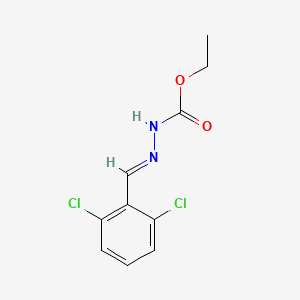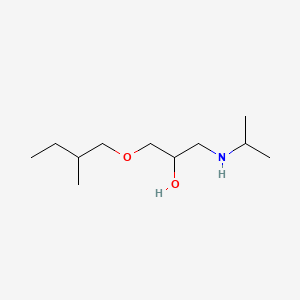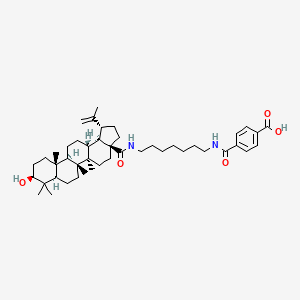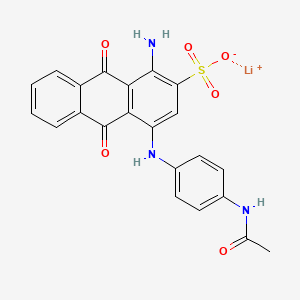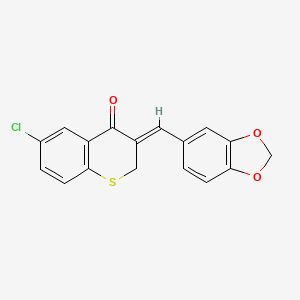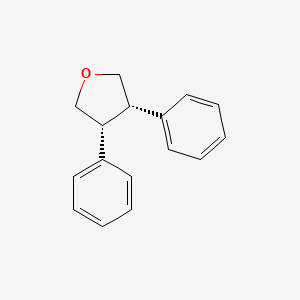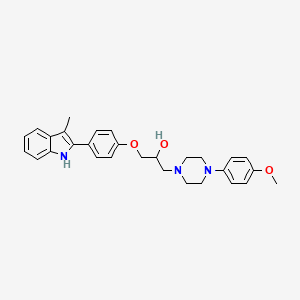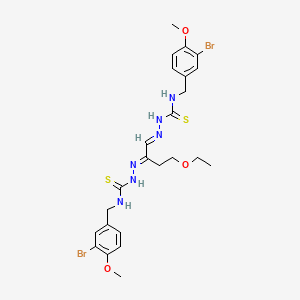
Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “NIOSH/ES2385000” is a chemical substance that has been studied and documented by the National Institute for Occupational Safety and Health (NIOSH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/ES2385000” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize the yield and quality of the compound.
Industrial Production Methods: In industrial settings, the production of “NIOSH/ES2385000” is scaled up to meet the demand for the compound. Industrial production methods may involve continuous flow processes, batch reactors, and other large-scale chemical engineering techniques. The goal is to produce the compound efficiently and cost-effectively while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: “NIOSH/ES2385000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and reactivity in different environments.
Common Reagents and Conditions: The common reagents used in reactions involving “NIOSH/ES2385000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation of the compound.
Major Products Formed: The major products formed from reactions involving “NIOSH/ES2385000” depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
“NIOSH/ES2385000” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, the compound may be studied for its effects on biological systems, including its potential as a therapeutic agent. In medicine, “NIOSH/ES2385000” could be investigated for its pharmacological properties and potential use in drug development. In industry, the compound may be utilized in the production of materials, chemicals, and other products.
Mecanismo De Acción
The mechanism of action of “NIOSH/ES2385000” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to “NIOSH/ES2385000” include other chemicals with comparable structures and reactivity. These may include volatile organic compounds, other industrial chemicals, and substances with similar functional groups.
Uniqueness: What sets “NIOSH/ES2385000” apart from similar compounds is its specific set of properties and applications
Propiedades
Número CAS |
93588-15-9 |
|---|---|
Fórmula molecular |
C24H30Br2N6O3S2 |
Peso molecular |
674.5 g/mol |
Nombre IUPAC |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-[(1E)-1-[(3-bromo-4-methoxyphenyl)methylcarbamothioylhydrazinylidene]-4-ethoxybutan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C24H30Br2N6O3S2/c1-4-35-10-9-18(30-32-24(37)28-14-17-6-8-22(34-3)20(26)12-17)15-29-31-23(36)27-13-16-5-7-21(33-2)19(25)11-16/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3,(H2,27,31,36)(H2,28,32,37)/b29-15+,30-18+ |
Clave InChI |
OWQVCTUEMAXASL-DZDSZKGDSA-N |
SMILES isomérico |
CCOCC/C(=N\NC(=S)NCC1=CC(=C(C=C1)OC)Br)/C=N/NC(=S)NCC2=CC(=C(C=C2)OC)Br |
SMILES canónico |
CCOCCC(=NNC(=S)NCC1=CC(=C(C=C1)OC)Br)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


